N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline
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Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: is a heterocyclic compound that features a benzimidazole ring fused with a dichloroaniline moiety. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including antimicrobial, anticancer, and antiviral activities . The presence of the benzimidazole ring in this compound suggests potential bioactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions . A common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the scalability and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolium salts.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine derivatives.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzimidazolium salts.
Reduction: Benzimidazole amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The dichloroaniline moiety enhances the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: can be compared with other benzimidazole derivatives:
1H-Benzimidazole: Lacks the dichloroaniline moiety, resulting in different bioactivity profiles.
2H-Indazole: Similar structure but with different electronic properties and reactivity.
1H-Benzotriazole: Contains an additional nitrogen atom, leading to distinct chemical behavior.
The uniqueness of This compound lies in its combined benzimidazole and dichloroaniline functionalities, which confer specific bioactive properties .
Properties
CAS No. |
819858-23-6 |
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Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(3,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-8H,(H,18,19) |
InChI Key |
FDHWUWQJKZJIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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